N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Overview
Description
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H11Cl2NO2.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with various cellular targets due to its potential as an anticancer agent .
Biochemical Pathways
Given its potential anticancer properties, it may influence pathways related to cell proliferation and apoptosis .
Result of Action
As a potential anticancer agent, it may induce changes leading to cell cycle arrest, apoptosis, or other forms of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve solvent-free synthesis methods to enhance yield and reduce environmental impact . These methods often utilize microwave irradiation or ultrasonic waves to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Employed in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 4-Chloro-2-(2-chlorobenzoyl)aniline
Uniqueness
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and acetamide groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQVZHDIPJFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346333 | |
Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289504-18-3 | |
Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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